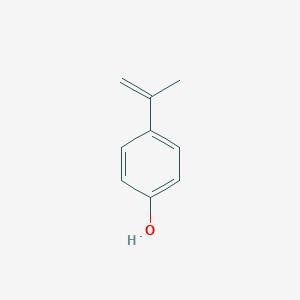
4-Isopropenylphenol
Cat. No. B043103
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04070392
Procedure details


402 g (1.25 mols) of trimeric p-isopropenyl phenol are dissolved under nitrogen in 1500 g (14.5 mols) of acetic acid anhydride, followed by the addition of 25 g of the catalyst described in Example 1.1. The reaction begins with a slight heat effect under which the temperature of the reaction mixture rises to around 50° C and then falls again. When the temperature has fallen to around 30° C, the reaction mixture is heated very slowly until finally acetic acid distils off under normal pressure. The temperature of the reaction mixture is regulated in such a way that the acetic acid distils over continuously. When no more acetic acid distils off, the reaction mixture is cooled and the catalyst filtered off under suction. The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum and the residue left distilled in high vacuum. The triacetate of trimeric p-isopropenyl phenol is obtained in the form of a highly viscous oil in the boiling range from 250° to 254° C/0.3 Torr: yield 681 g (86% of the theoretical).



[Compound]
Name
catalyst
Quantity
25 g
Type
catalyst
Reaction Step Three

Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].C([O:14][C:15](=[O:17])[CH3:16])(=O)C.C(O)(=[O:20])C>>[CH3:8][C:7]([CH2:6][C:5]([CH2:16][C:15]([OH:14])=[O:17])=[O:20])=[O:10].[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
402 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
[Compound]
|
Name
|
catalyst
|
|
Quantity
|
25 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rises to around 50° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has fallen to around 30° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distils off under normal pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
distils over continuously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When no more acetic acid distils off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst filtered off under suction
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the residue left
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled in high vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(=O)CC(=O)CC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
